Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate
Overview
Description
Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is a chemical compound known for its role in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is particularly useful as a RAFT agent, which helps in controlling the molecular weight and distribution of polymers during polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate typically involves the reaction of dodecyl mercaptan with carbon disulfide and methyl 2-bromo-2-methylpropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: Used as a RAFT agent in polymer chemistry to control polymerization processes.
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems.
Medicine: Utilized in the development of controlled-release formulations for pharmaceuticals.
Industry: Applied in the production of specialty polymers with specific properties for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate in RAFT polymerization involves the reversible addition and fragmentation of the thiocarbonothioylthio group. This process allows for precise control over the molecular weight and distribution of the resulting polymers. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different polymer molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate is unique due to its specific structure, which provides excellent control over polymerization processes. Its ability to form stable intermediates during RAFT polymerization makes it highly effective compared to other similar compounds .
Biological Activity
Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate (MDT) is a compound that has garnered attention in the field of polymer chemistry and biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential applications in various fields.
MDT has the following chemical structure:
- Molecular Formula : C₁₉H₃₅NO₄S₃
- Molecular Weight : 392.52 g/mol
- Melting Point : 96-102 °C
- Solubility : Soluble in organic solvents; limited solubility in water.
The compound features a dodecyl group, which contributes to its lipophilicity, and a thioester linkage that can participate in various chemical reactions.
Synthesis
MDT is synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques. This method allows for the controlled polymerization of monomers to create well-defined macromolecular architectures. The synthesis typically involves:
- Preparation of RAFT agents : Such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid.
- Polymerization process : Conducted under specific conditions to ensure high conversion rates and desired molecular weights.
Anticancer Properties
Recent studies have highlighted the potential of MDT in anticancer applications. For instance, MDT-based polymers have been shown to effectively deliver small interfering RNA (siRNA) to cancer cells, resulting in significant gene silencing. In vitro assays demonstrated that these polymer-siRNA complexes did not exhibit cytotoxicity towards pancreatic or lung cancer cell lines, indicating their biocompatibility while effectively reducing target gene expression by approximately 50% in vivo models .
The biological activity of MDT is primarily attributed to its ability to form micelles and encapsulate therapeutic agents. The amphiphilic nature of MDT allows it to interact with cellular membranes, facilitating the uptake of drugs and genetic material into cells. The following mechanisms have been proposed:
- Endocytosis : MDT facilitates the internalization of drug-loaded micelles through endocytosis.
- Gene Delivery : The positive charge on certain derivatives enhances electrostatic interactions with negatively charged nucleic acids, promoting complexation and cellular uptake.
Case Studies
- Study on Polymer-siRNA Complexes :
- Antitumor Activity Assessment :
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₅NO₄S₃ |
Molecular Weight | 392.52 g/mol |
Melting Point | 96-102 °C |
Solubility | Organic solvents |
Study | Findings |
---|---|
Polymer-siRNA Complexes | Effective gene silencing |
Antitumor Activity | Reduced tumor growth |
Properties
IUPAC Name |
methyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2S3/c1-5-6-7-8-9-10-11-12-13-14-15-22-17(21)23-18(2,3)16(19)20-4/h5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWLEOYMZVCNBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746464 | |
Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088555-95-6 | |
Record name | Methyl 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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